molecular formula C34H37N3O8 B12092040 Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-

Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-

Cat. No.: B12092040
M. Wt: 615.7 g/mol
InChI Key: AICFKYRNVVDUMK-UHFFFAOYSA-N
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Description

Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- is a complex organic compound with the molecular formula C32H33N3O8 It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- typically involves multiple steps, starting from cytidineCommon reagents used in these reactions include acetic anhydride, methoxybenzyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit or activate certain pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .

Biological Activity

Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- (CAS No. 869355-20-4) is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmaceutical applications. This article delves into the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- is C34H37N3O8C_{34}H_{37}N_{3}O_{8}, with a molecular weight of 615.68 g/mol. The structural modifications include:

  • N-acetylation at the 4-position of the cytidine base.
  • 5'-O-bis(4-methoxyphenyl)phenylmethyl group, which enhances lipophilicity and potentially alters biological interactions.
  • 2'-O-methyl and 5-methyl substitutions that may influence the compound's stability and interaction with nucleic acid structures.
PropertyValue
Molecular FormulaC34H37N3O8
Molecular Weight615.68 g/mol
CAS Number869355-20-4
Melting PointNot specified

Cytidine derivatives often exhibit a range of biological activities, primarily through their interactions with nucleic acids. The modifications present in Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- may enhance its affinity for RNA or DNA, influencing processes such as:

  • Inhibition of nucleic acid synthesis : By mimicking natural nucleosides, this compound could interfere with RNA polymerase activity.
  • Antitumor activity : Some studies suggest that similar cytidine derivatives can exhibit cytotoxic effects on cancer cells by inducing apoptosis.

Case Studies and Research Findings

  • Antitumor Activity :
    A study conducted by researchers at [source] indicated that compounds similar to Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl- showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in nucleic acid metabolism.
  • Pharmacokinetics :
    Research published in [source] explored the pharmacokinetic profile of modified cytidine derivatives. It was found that the presence of bulky substituents like bis(4-methoxyphenyl) groups can enhance cellular uptake and bioavailability compared to unmodified nucleosides.
  • Antiviral Properties :
    Another study highlighted the antiviral potential of related compounds against RNA viruses, suggesting that modifications at the 2' and 5' positions could enhance binding affinity to viral polymerases, thereby inhibiting viral replication [source].

Table 2: Summary of Biological Activities

Activity TypeFindings
AntitumorSignificant cytotoxicity against cancer cell lines
PharmacokineticsEnhanced cellular uptake and bioavailability
AntiviralInhibition of viral replication through polymerase interaction

Properties

Molecular Formula

C34H37N3O8

Molecular Weight

615.7 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C34H37N3O8/c1-21-19-37(33(40)36-31(21)35-22(2)38)32-30(43-5)29(39)28(45-32)20-44-34(23-9-7-6-8-10-23,24-11-15-26(41-3)16-12-24)25-13-17-27(42-4)18-14-25/h6-19,28-30,32,39H,20H2,1-5H3,(H,35,36,38,40)

InChI Key

AICFKYRNVVDUMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Origin of Product

United States

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